Sdz mks 492 - 114606-56-3

Sdz mks 492

Catalog Number: EVT-432205
CAS Number: 114606-56-3
Molecular Formula: C20H27N5O6
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

SDZ MKS 492 is classified as a pharmaceutical compound with potential applications in treating respiratory diseases. It falls under the category of phosphodiesterase inhibitors, which are compounds that inhibit the enzyme phosphodiesterase, leading to increased levels of cyclic nucleotides within cells. This mechanism can result in various physiological effects, including relaxation of smooth muscle and anti-inflammatory responses .

Synthesis Analysis

The synthesis of SDZ MKS 492 involves multiple steps utilizing chiral intermediates. A key synthetic route includes the acylation of a chiral amine with a chiral cyclopentanecarboxylic acid. This reaction is facilitated by reagents such as N-methylmorpholine and N-(dimethylaminopropyl)-N’-ethylcarbodiimide in dichloromethane. Following this, the resulting amide undergoes treatment with trifluoroacetic acid to remove tert-butyl ester groups.

Key Parameters:

  • Reagents: N-methylmorpholine, hydroxybenzotriazole, N-(dimethylaminopropyl)-N’-ethylcarbodiimide.
  • Solvent: Dichloromethane.
  • Final Product: SDZ MKS 492.
Molecular Structure Analysis

The molecular formula of SDZ MKS 492 is C20H27N5O6C_{20}H_{27}N_{5}O_{6}, with a molecular weight of approximately 433.5 g/mol. The structure features several functional groups including methoxy groups, a hydroxyl group, and an imino group which contribute to its biological activity.

Structural Features:

  • InChI Key: VZLFAVFWNOZVFM-ZDUSSCGKSA-N
  • Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC

The arrangement of these functional groups is crucial for its interaction with the target phosphodiesterase enzyme.

Chemical Reactions Analysis

SDZ MKS 492 participates in various chemical reactions typical for phosphodiesterase inhibitors. These include:

  • Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The ketone groups can be reduced to alcohols.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions.

Common Reagents:

  • For oxidation: Potassium permanganate or chromium trioxide.
  • For reduction: Sodium borohydride or lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action further .

Mechanism of Action

The mechanism of action of SDZ MKS 492 primarily involves the inhibition of phosphodiesterase type III, leading to increased levels of cyclic guanosine monophosphate within cells. This increase results in relaxation of smooth muscle tissues and reduction in bronchoconstriction.

Relevant Data:

  • IC50 Values: The compound has shown effective inhibition against antigen-induced bronchoconstriction in animal models, suggesting significant therapeutic potential in asthma management.
  • Physiological Impact: In clinical studies, administration of SDZ MKS 492 resulted in improved forced expiratory volume measurements (FEV1), indicating enhanced airway function post-treatment .
Physical and Chemical Properties Analysis

SDZ MKS 492 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in biological systems and during formulation development for therapeutic use .

Applications

SDZ MKS 492 has significant scientific applications primarily in pharmacology and medicinal chemistry. Its potential uses include:

  • Asthma Treatment: Due to its bronchodilator effects, it is being explored as a monotherapy for asthma management.
  • Cardiovascular Research: Investigated for its effects on vascular smooth muscle relaxation and potential benefits in cardiovascular health.
  • Research Tool: Utilized in studies examining the role of cyclic nucleotides in various physiological processes.

The ongoing research into SDZ MKS 492 highlights its promise as a dual-action agent capable of addressing both bronchoconstriction and inflammation .

Introduction to SDZ MKS 492

Historical Development of Xanthine-Based Bronchodilators

The development of xanthine-based bronchodilators represents a significant evolution in respiratory pharmacology. Early xanthine derivatives like theophylline and aminophylline were foundational therapies for asthma and chronic obstructive pulmonary disease due to their non-specific phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. These compounds increased intracellular cyclic adenosine monophosphate (cAMP) levels, promoting bronchial smooth muscle relaxation. However, their clinical utility was limited by a narrow therapeutic index, unpredictable pharmacokinetics, and frequent adverse effects mediated by actions on non-pulmonary tissues [1] [6].

SDZ MKS 492 (chemical name: R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) emerged in the early 1990s as a structurally optimized xanthine analogue designed to overcome these limitations. Its development focused on enhancing selectivity for pulmonary PDE isoenzymes while reducing off-target effects. Key structural innovations included:

  • A chiral 1-(3,4-dimethoxyphenyl)-2-hydroxyethylamine moiety at the 8-position
  • A 2-methoxyethyl substitution at the 7-positionThese modifications conferred improved potency and tissue selectivity compared to first-generation xanthines [6] [8]. Preclinical studies demonstrated SDZ MKS 492’s superior efficacy in suppressing allergen- and platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs compared to aminophylline, alongside inhibitory effects on inflammatory cell recruitment and airway hyperreactivity [6] [7].

Table 1: Evolution of Xanthine-Based Bronchodilators

CompoundKey Structural FeaturesPrimary MechanismLimitations
Theophylline1,3-dimethylxanthineNon-specific PDE inhibitionNarrow therapeutic index, CNS side effects
AminophyllineTheophylline + ethylenediamine (salt)Non-specific PDE inhibitionPoor bioavailability, gastrointestinal effects
SDZ MKS 4928-[(chiral hydroxyethyl)amino]-7-(methoxyethyl)Selective PDE3 inhibitionBitter taste (inhaled formulation)

Pharmacological Classification of SDZ MKS 492 as a Phosphodiesterase 3 Inhibitor

SDZ MKS 492 is pharmacologically classified as a potent and selective inhibitor of phosphodiesterase type 3 (PDE3), an isoenzyme family that hydrolyzes both cyclic adenosine monophosphate and cyclic guanosine monophosphate with high affinity. This specificity differentiates it from non-selective xanthines and aligns it with a targeted approach to modulating cyclic nucleotide signaling in airway disorders [3] [8].

Mechanistic Basis of PDE3 Selectivity

Biochemically, SDZ MKS 492 binds competitively to the catalytic site of PDE3 isoenzymes (PDE3A and PDE3B), inhibiting cyclic nucleotide hydrolysis. This elevates intracellular cAMP levels in pulmonary cells, triggering downstream effects:

  • Bronchodilation: cAMP activates protein kinase A, which phosphorylates proteins regulating calcium flux and myosin light chain kinase activity, leading to airway smooth muscle relaxation [1] [6].
  • Anti-inflammatory Effects: Elevated cAMP suppresses activation, adhesion, and mediator release in eosinophils, neutrophils, and mast cells. SDZ MKS 492 inhibits leukotriene B4-induced airway eosinophilia and PAF-induced neutrophil superoxide generation in guinea pigs [4] [7].

Table 2: Key Pharmacodynamic Properties of SDZ MKS 492

PropertyExperimental FindingsSignificance
PDE3 Inhibition (in vitro)IC₅₀ ~0.1 µM; >100-fold selectivity over PDE4 and PDE5Targeted action on pulmonary PDE3
BronchodilationReversed methacholine-induced bronchoconstriction in humans (40 mg oral dose)Clinical proof of concept in airway hyperreactivity
Anti-inflammatory ActionInhibited PAF-induced O₂⁻ generation in alveolar macrophages; reduced eosinophil recruitmentMultimodal protection against allergic inflammation

Human pharmacodynamic studies confirmed this dual activity. During methacholine challenge tests in healthy volunteers, a single 40 mg oral dose of SDZ MKS 492 produced significant bronchodilation lasting up to 5.5 hours. Lower doses (10–20 mg) were ineffective, indicating a threshold plasma concentration for efficacy [1]. Notably, anti-inflammatory effects were observed in animal models at doses lower than those required for bronchodilation, suggesting distinct mechanisms for these actions [7].

Rationale for Targeting Phosphodiesterase Isoenzymes in Airway Disorders

The therapeutic rationale for developing PDE3-selective inhibitors like SDZ MKS 492 stems from the compartmentalization of PDE isoenzymes in pulmonary cells and their distinct roles in regulating inflammation, bronchoconstriction, and mucosal barrier function.

Isoenzyme-Specific Signaling in Airway Pathobiology

  • PDE3 vs. PDE4: Both isoenzymes hydrolyze cAMP, but they exhibit divergent cellular distributions and functions. PDE3 is abundant in airway smooth muscle, vascular endothelium, and platelets, whereas PDE4 predominates in immune cells (e.g., T cells, macrophages). While PDE4 inhibition potently suppresses immune cell activation, its clinical use is limited by central nervous system and gastrointestinal side effects. PDE3 inhibition offers a favorable balance between bronchodilation (via smooth muscle relaxation) and anti-inflammatory effects with reduced neurotoxicity risk [3] [5].
  • Airway Hyperreactivity and Inflammation: In allergic airway disease, inflammatory mediators (e.g., PAF, leukotriene B4) induce PDE3 overexpression, amplifying bronchoconstriction and leukocyte recruitment. SDZ MKS 492 disrupts this cycle by:
  • Attenuating mast cell and basophil degranulation via stabilization of intracellular cAMP [5]
  • Reducing TNF-α and interleukin-5 production from T helper 2 cells [3]
  • Enhancing endothelial barrier function, limiting extravasation of inflammatory cells [3]

Table 3: Cellular Targets of PDE3 Inhibition in Airway Disorders

Cell TypeEffect of PDE3 InhibitionPathophysiological Impact
Airway Smooth MuscleReduced calcium sensitivity; actin-myosin dissociationBronchodilation; protection against hyperreactivity
EosinophilsSuppressed CD11b upregulation; impaired adhesion and migrationReduced airway eosinophilia
Mast Cells/BasophilsAttenuated IgE-dependent degranulation; reduced histamine releaseEarly- and late-phase reaction suppression
Epithelial CellsEnhanced barrier integrity; reduced cytokine productionLower epithelial mast cell infiltration; attenuated remodeling

Therapeutic Advantages Over Broad-Spectrum PDE Inhibition

Targeting PDE3 provides a mechanistically coherent strategy against asthma phenotypes characterized by concurrent bronchoconstriction and inflammation. Unlike glucocorticoids (which minimally affect smooth muscle tone) or short-acting β-agonists (which lack anti-inflammatory actions), SDZ MKS 492 addresses both components:

  • Preclinical evidence confirms inhibition of allergic bronchoconstriction, PAF-induced hyperreactivity, and leukotriene B4-driven eosinophilia at clinically achievable concentrations [6] [7].
  • Genetic studies support this approach: Mice lacking PDE3A or PDE3B exhibit markedly reduced house dust mite-induced eosinophilic inflammation, confirming the enzyme’s pathophysiological role [3].

Thus, SDZ MKS 492 exemplifies the transition from non-selective xanthines toward isoenzyme-targeted therapies with improved efficacy and safety profiles for complex airway disorders.

Properties

CAS Number

114606-56-3

Product Name

Sdz mks 492

IUPAC Name

8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C20H27N5O6

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1

InChI Key

VZLFAVFWNOZVFM-ZDUSSCGKSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC

Synonyms

(8-(1-(3,4-dimethoxyphenyl)-2-hydroxyethyl)amino)-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione
MKS 492
MKS-492
SDZ MKS 492
SDZ MKS-492

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.